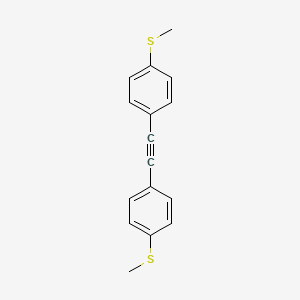

1,2-Bis(4-(methylthio)phenyl)ethyne

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H14S2 |

|---|---|

Molecular Weight |

270.4 g/mol |

IUPAC Name |

1-methylsulfanyl-4-[2-(4-methylsulfanylphenyl)ethynyl]benzene |

InChI |

InChI=1S/C16H14S2/c1-17-15-9-5-13(6-10-15)3-4-14-7-11-16(18-2)12-8-14/h5-12H,1-2H3 |

InChI Key |

FXUORIAHNCBTQJ-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC=C(C=C1)C#CC2=CC=C(C=C2)SC |

Origin of Product |

United States |

Synthetic Methodologies and Synthetic Pathway Optimization for 1,2 Bis 4 Methylthio Phenyl Ethyne

Established Synthetic Routes to 1,2-Bis(4-(methylthio)phenyl)ethyne

The formation of the central carbon-carbon triple bond (ethyne linkage) is the key step in synthesizing this compound. Palladium-catalyzed cross-coupling reactions are the most prominent methods, though alternative strategies exist.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)

The Sonogashira coupling is a powerful and widely used method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.orgnumberanalytics.comgold-chemistry.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org The reaction can often be carried out under mild conditions, such as at room temperature, which makes it suitable for the synthesis of complex molecules. wikipedia.org

The general scheme for the Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide. wikipedia.org In the context of synthesizing this compound, this can be achieved by either:

The coupling of two equivalents of a 4-(methylthio)phenyl halide with one equivalent of acetylene (B1199291) or a protected acetylene equivalent.

The coupling of 4-(methylthio)phenylacetylene with a 1-halo-4-(methylthio)benzene.

A key advantage of the Sonogashira reaction is its tolerance of a wide range of functional groups on the substrates. youtube.com The reactivity of the aryl halide is a critical factor, with the general trend being I > OTf > Br > Cl. youtube.com This difference in reactivity allows for selective couplings. wikipedia.org

Alternative Synthetic Strategies for Ethyne (B1235809) Linkage Formation

While the Sonogashira coupling is prevalent, other methods for forming the ethyne linkage are available. One such method is the Glaser-Eglinton coupling, which involves the oxidative coupling of terminal alkynes in the presence of a copper salt and a base. researchgate.net This method is particularly useful for the synthesis of symmetrical diarylacetylenes.

Another approach involves the McMurry coupling, a reductive coupling of two carbonyl compounds using a titanium reagent. researchgate.net While less common for direct alkyne synthesis, it can be a viable route for creating related structures that can be subsequently converted to the desired ethyne.

Precursor Synthesis and Functional Group Introduction

The successful synthesis of this compound relies on the efficient preparation of its key precursors: substituted aryl halides and terminal alkynes, each bearing the necessary methylthio group.

Synthesis of Substituted Aryl Halides and Terminal Alkynes

The primary precursors for the Sonogashira coupling are aryl halides and terminal alkynes.

Aryl Halides: The synthesis of halo-substituted alkylthiophenes, which share similarities with the required phenyl precursors, can be achieved through various methods depending on the desired halogen and its position. jcu.edu.au For instance, chlorination can be performed using sulfuryl chloride. jcu.edu.au

Terminal Alkynes: Phenylacetylene (B144264), a fundamental terminal alkyne, can be prepared in the laboratory through several methods, including the elimination of hydrogen bromide from styrene (B11656) dibromide or bromostyrene. wikipedia.org A more modern approach involves the Sonogashira coupling of iodobenzene (B50100) with a protected acetylene, followed by deprotection. wikipedia.org The synthesis of the specific precursor, 4-(methylthio)phenylacetylene, would follow similar principles, starting from a 4-substituted thioanisole (B89551) derivative.

Methodologies for Introducing Methylthio Moieties

The introduction of the methylthio group (–SCH₃) onto the phenyl ring is a crucial step in precursor synthesis. This can be accomplished through several synthetic strategies.

One common method involves the reaction of a p-halogenated phenylacetic acid or its derivatives with sodium methyl mercaptide. google.compatsnap.com This reaction is often catalyzed by cuprous ions. google.compatsnap.com Another approach involves the direct thiolation of an aryl iodide using sodium sulfide (B99878) nonahydrate and copper powder in the presence of a ligand like 1,2-ethanedithiol. chemicalbook.com

Furthermore, the preparation of 4-methylthiobenzaldehyde, a potential precursor, has been described. google.com This suggests that functional group interconversion from an aldehyde to an alkyne or halide is a possible synthetic route.

Reaction Mechanism Analysis and Kinetic Studies of Synthetic Pathways

Understanding the reaction mechanism and kinetics is vital for optimizing the synthesis of this compound.

The mechanism of the Sonogashira coupling is well-studied and involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. numberanalytics.comyoutube.com

Palladium Cycle: The cycle begins with the oxidative addition of the aryl halide to a palladium(0) complex, forming a palladium(II) species. wikipedia.orgnumberanalytics.comyoutube.com This is followed by transmetalation with a copper acetylide, and the cycle concludes with reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst. wikipedia.orgnumberanalytics.com

Copper Cycle: The role of the copper co-catalyst is to react with the terminal alkyne in the presence of a base to form a copper(I) acetylide. wikipedia.orgyoutube.com This copper acetylide is a more reactive nucleophile than the alkyne itself, facilitating the transmetalation step with the palladium complex. numberanalytics.com

Kinetic studies can provide valuable insights into the rate-determining steps and the influence of various reaction parameters. For example, kinetic investigations of related reactions, such as the thioboration of alkynes, have been conducted by monitoring reaction rates using techniques like ¹H NMR spectroscopy. escholarship.org Similarly, kinetic resolution polymerization studies have employed kinetic plots to understand stereoselective mechanisms. chemrxiv.org Such studies for the synthesis of this compound would involve monitoring the consumption of reactants and the formation of the product over time under various conditions to optimize catalyst loading, temperature, and solvent.

Scale-Up Considerations and Green Chemistry Approaches in Synthesis

Transitioning the synthesis of this compound from the laboratory bench to an industrial scale introduces a new set of challenges and necessitates a strong focus on green chemistry principles to ensure sustainability and economic viability.

Scale-Up Considerations:

Heat Transfer: Exothermic coupling reactions require efficient heat management on a large scale to prevent runaway reactions and ensure consistent product quality.

Mass Transfer: Efficient mixing of reactants, catalysts, and reagents is crucial for maintaining high reaction rates and yields. Inadequate mixing can lead to localized "hot spots" and the formation of impurities.

Purification: The purification of the final product on a large scale often requires a shift from chromatographic methods, which are common in the lab, to more scalable techniques like crystallization or distillation.

Continuous Flow Chemistry: The use of continuous flow reactors can offer significant advantages for the Sonogashira coupling on a large scale. rsc.org Flow chemistry allows for better control over reaction parameters, improved heat and mass transfer, and can lead to higher yields and purity. rsc.org It also offers a safer way to handle potentially hazardous reagents. rsc.org

Green Chemistry Approaches:

The twelve principles of green chemistry provide a framework for designing more environmentally benign chemical processes. researchgate.net Key metrics used to evaluate the "greenness" of a synthesis include Atom Economy (AE), E-Factor, and Process Mass Intensity (PMI). nih.govmdpi.com

| Green Chemistry Metric | Description | Application to Synthesis |

| Atom Economy (AE) | A measure of the efficiency of a reaction in converting reactants to the desired product. | The Sonogashira coupling generally has a high atom economy, as most of the atoms from the starting materials are incorporated into the final product. |

| E-Factor | The ratio of the mass of waste generated to the mass of the desired product. A lower E-Factor indicates a greener process. | This metric highlights the waste generated from solvents, reagents, and catalyst work-up. Optimizing solvent use and catalyst recycling can significantly reduce the E-Factor. |

| Process Mass Intensity (PMI) | The ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product. acsgcipr.org | PMI provides a holistic view of the process efficiency and environmental impact. acsgcipr.org Minimizing solvent usage and improving reaction yields directly lowers the PMI. |

Strategies for a Greener Synthesis:

Solvent Selection: Replacing hazardous solvents with greener alternatives, such as water or bio-derived solvents, is a key objective. organic-chemistry.org Recent advancements have demonstrated successful Sonogashira couplings in water. organic-chemistry.org

Catalyst Recovery and Recycling: The development of heterogeneous catalysts or catalyst systems that can be easily separated from the reaction mixture and reused is crucial for reducing waste and cost.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. researchgate.net

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources can further enhance the sustainability of the synthesis.

By integrating these scale-up considerations and green chemistry principles, the synthesis of this compound can be made more efficient, economical, and environmentally responsible.

Advanced Structural Elucidation and Conformational Analysis of 1,2 Bis 4 Methylthio Phenyl Ethyne and Its Derivatives

Single Crystal X-ray Diffraction Studies for Molecular Geometry and Packing

Single-crystal X-ray diffraction is a powerful technique for determining the precise atomic arrangement within a crystalline solid. wpmucdn.com This method has been instrumental in elucidating the molecular geometry and intermolecular packing of various phenylacetylene (B144264) derivatives. rsc.org

Table 1: Representative Crystallographic Data for Phenylacetylene Derivatives

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| Volume (ų) | 900.07(5) |

| Note: This table presents example data for a substituted triazolopyridazinylindole derivative to illustrate the type of information obtained from single-crystal X-ray diffraction analysis. mdpi.com Specific data for 1,2-Bis(4-(methylthio)phenyl)ethyne would require dedicated experimental investigation. |

Analysis of Dihedral Angles and Torsional Barriers

The torsional barriers associated with the rotation around the single bonds connecting the phenyl rings to the acetylene (B1199291) linker determine the conformational flexibility of the molecule. Theoretical calculations on biphenyl (B1667301) have shown that the energy barriers for rotation between planar and perpendicular conformations are relatively low, on the order of 6-8 kJ/mol. researchgate.net This suggests that molecules like this compound are likely to be conformationally flexible in the gas phase and in solution.

Intermolecular Interactions in Crystalline States (e.g., π-π stacking, C-H···S interactions)

The packing of molecules in a crystal is governed by a variety of non-covalent interactions. For aromatic compounds like this compound, π-π stacking interactions are a significant driving force for crystal packing. These interactions occur when the electron-rich π systems of adjacent aromatic rings overlap. rsc.orgrsc.org The geometry of this stacking can vary, with parallel-displaced and T-shaped arrangements being common. chemrxiv.org The strength of these interactions is influenced by factors such as the distance between the rings and the presence of substituents that can modify the electrostatic potential of the aromatic system. rsc.orgchemrxiv.org

In addition to π-π stacking, C-H···S interactions are also expected to play a role in the crystal packing of this compound. These are a type of weak hydrogen bond where a carbon-hydrogen bond acts as the hydrogen bond donor and the sulfur atom of the methylthio group acts as the acceptor. Hirshfeld surface analysis of related sulfur-containing heterocyclic compounds has shown that C-H···S contacts can be significant in dictating the supramolecular assembly. mdpi.com

Solution-Phase Structural Characterization

While X-ray diffraction provides a static picture of the molecule in the solid state, solution-phase techniques are necessary to understand its dynamic behavior and conformation in solution.

Advanced Nuclear Magnetic Resonance Spectroscopy (2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, ¹H and ¹³C NMR would provide information about the chemical environment of the hydrogen and carbon atoms, respectively. nih.govrsc.org

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and between protons and carbons, aiding in the unambiguous assignment of all signals in the spectra. In related organosulfur compounds, specific chemical shifts are characteristic of the methylthio group and the aromatic protons. bldpharm.com

Solid-state NMR could provide insights into the structure and dynamics of the molecule in its crystalline form, offering a bridge between the solution-state data and the information obtained from X-ray diffraction.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 7.2 - 7.5 | 125 - 133 |

| Methyl Protons (-SCH₃) | ~2.5 | ~15 |

| Acetylenic Carbons | - | ~90 |

| Note: These are approximate chemical shift ranges based on data for similar compounds like 4-(methylthio)acetophenone and other phenylacetylene derivatives. bldpharm.comchemicalbook.com Actual values would need to be determined experimentally. |

Vibrational Spectroscopy for Characteristic Functional Group Signatures (FTIR, Raman)

Fourier-Transform Infrared (FTIR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups. For this compound, the most characteristic vibrational signature would be the stretching of the carbon-carbon triple bond of the ethyne (B1235809) linker, which typically appears in the region of 2100-2260 cm⁻¹ in the Raman spectrum. rsc.org

Other key vibrational modes would include the C-H stretching of the aromatic rings and the methyl groups, as well as the C-S stretching of the methylthio group. The aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. researchgate.net

High-Resolution Mass Spectrometry for Molecular Formula Validation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an essential technique for confirming the molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio. rsc.org For this compound (C₁₆H₁₄S₂), the expected exact mass would be calculated and compared to the experimentally determined value.

In addition to molecular formula validation, mass spectrometry can provide structural information through fragmentation analysis. Under electron ionization (EI), the molecule would be expected to fragment in a predictable manner. Common fragmentation pathways for similar aromatic compounds include the loss of small neutral molecules or radicals. nist.govresearchgate.net For instance, the fragmentation of phenylacetylene often involves the loss of a hydrogen atom or an acetylene molecule. researchgate.net In the case of this compound, fragmentation might involve cleavage of the methyl group from the sulfur atom or fragmentation of the aromatic rings.

Theoretical and Experimental Investigations of Electronic Structure and Charge Transport Properties

Computational Elucidation of Electronic Structure

Computational quantum chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the electronic properties of molecules before their synthesis and experimental characterization. These theoretical investigations provide deep insights into the molecular orbitals, electron distribution, and optical properties that govern the behavior of these molecules in electronic devices.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the charge transport characteristics of a molecule. The HOMO represents the energy level of the outermost electrons and is associated with the molecule's ability to donate an electron, while the LUMO represents the energy level for an incoming electron and relates to the molecule's electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's conductivity and stability. acs.org

For molecular wires like those in the OPE family, DFT calculations are employed to determine the energies of these orbitals. The choice of functional and basis set in the DFT calculations is crucial for obtaining accurate results. A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-31G(d,p) or larger for better accuracy.

Table 1: Representative Frontier Orbital Energies for Thioether-Terminated Oligo(phenylene ethynylene) Derivatives (Illustrative Data)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| OPE3-SMe | -5.89 | -1.78 | 4.11 |

| OPE5-SMe | -5.65 | -2.01 | 3.64 |

Note: This table presents illustrative data for longer oligo(phenylene ethynylene) (OPE) chains with methyl sulfide (B99878) (SMe) termini to demonstrate typical trends. The values are representative and would vary for 1,2-bis(4-(methylthio)phenyl)ethyne.

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is calculated from the total electron density and is mapped onto the molecular surface. The MEP is a valuable tool for identifying the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). In the context of molecular electronics, the MEP can help predict how a molecule will interact with metal electrodes and other molecules.

For a molecule like this compound, the MEP surface would be expected to show a high electron density (negative potential) around the sulfur atoms due to the presence of lone pairs and over the ethyne (B1235809) bridge and phenyl rings due to the delocalized π-electrons. The hydrogen atoms would represent regions of lower electron density (positive potential). This distribution is crucial for understanding the initial physisorption and subsequent chemisorption processes when forming a molecular junction.

The optical properties of conjugated molecules are intrinsically linked to their electronic structure. The absorption of light promotes an electron from an occupied orbital to an unoccupied orbital, often from the HOMO to the LUMO. The energy of this transition corresponds to the optical band gap. Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra and excited state properties of molecules.

For this compound, TD-DFT calculations would likely predict strong absorption in the ultraviolet region, corresponding to the π-π* transition of the conjugated system. The position of this absorption maximum is sensitive to the length of the conjugated path and the nature of the substituents. The methylthio groups, acting as auxochromes, would be expected to cause a red-shift (a shift to longer wavelengths) in the absorption spectrum compared to the unsubstituted parent compound. The predicted optical band gap is generally related to, but not identical to, the HOMO-LUMO gap.

Single-Molecule Conductance and Molecular Electronics

Moving from theoretical predictions to experimental reality, the measurement of the electrical conductance of a single molecule is a significant technical challenge. These measurements provide the ultimate test of the theoretical models and offer direct insight into the charge transport mechanisms at the molecular scale.

The most common techniques for measuring single-molecule conductance are the Scanning Tunneling Microscopy Break Junction (STM-BJ) and the Mechanically Controllable Break Junction (MCBJ) methods.

In the STM-BJ technique, a gold STM tip is repeatedly brought into and out of contact with a gold substrate in a solution containing the molecule of interest. As the tip is withdrawn, a thin gold filament is formed, which eventually breaks. If molecules are present, they can bridge the gap between the tip and the substrate, forming a molecular junction. The conductance of this junction is then measured. This process is repeated thousands of times to build up a conductance histogram, which shows peaks at integer multiples of a fundamental conductance value, corresponding to one, two, or more molecules bridging the gap.

The MCBJ technique involves a notched wire mounted on a flexible substrate. Bending the substrate causes the wire to break, creating a nanometer-sized gap. The degree of bending can be precisely controlled to vary the gap size, allowing for the trapping of a single molecule between the two ends of the broken wire.

For molecules like this compound, the methylthio groups act as "alligator clips," forming a dative covalent bond with the gold electrodes, thus creating a stable molecular junction. Studies on OPE derivatives with methyl sulfide anchors have shown that these groups provide good electronic coupling to the electrodes, which is essential for achieving measurable conductance. acs.org

Table 2: Representative Single-Molecule Conductance of OPE Derivatives

| Molecular Wire | Anchor Group | Conductance (G₀) |

| OPE3 | Thiol (-SH) | 1.8 x 10⁻⁴ |

| OPE3 | Methyl Sulfide (-SMe) | 1.1 x 10⁻⁴ |

| OPE3 | Pyridyl | 3.2 x 10⁻⁴ |

Note: G₀ is the quantum of conductance (2e²/h ≈ 77.5 µS). This table shows representative conductance values for an OPE with a length of three phenyl-ethynyl units (OPE3) with different anchor groups to illustrate the influence of the anchor on conductance. The conductance of this compound would be expected to be higher than these longer chain analogues due to its shorter length.

Quantum interference is a fascinating quantum mechanical effect that can significantly influence the conductance of a molecular wire. nih.govcea.fr In certain molecular architectures, the electron wavefunction can travel through different pathways within the molecule. If these pathways interfere destructively, it can lead to a significant suppression of the transmission of electrons through the molecule, resulting in a much lower conductance. nih.gov

The connectivity of the phenyl rings in a molecular wire plays a crucial role in determining whether quantum interference effects will be observed. For linearly conjugated (para-connected) systems like this compound, destructive quantum interference is generally not expected to be the dominant transport feature near the Fermi energy of the electrodes. However, in cross-conjugated systems, where the conductive pathway is disrupted, destructive interference can lead to a dramatic reduction in conductance. cea.frrsc.org The study of quantum interference opens up possibilities for designing molecular-scale switches and other functional devices where the conductance can be modulated by subtle changes in the molecular structure. acs.orgnih.gov

Influence of Molecular Conformation on Charge Transport (e.g., anti ⇌ syn conformational switching)

There is no specific research available that investigates the influence of anti versus syn conformational switching on the charge transport properties of this compound. The molecule, which features a linear ethyne bridge, has two phenyl rings that can rotate. The relative orientation of the methylthio groups (on the same side, syn, or on opposite sides, anti, with respect to the central axis) could theoretically influence intermolecular packing in a solid state and, consequently, the charge transport characteristics. However, without experimental or theoretical studies, any discussion on the energy barriers between these conformers and their impact on conductivity for this specific molecule remains speculative.

Role of Sulfur Anchoring Groups in Electrode-Molecule Coupling

The methylthio (-SMe) groups on this compound are recognized as effective anchoring groups for forming stable connections with gold electrodes in molecular junctions. In the broader field of molecular electronics, sulfur-based anchors, including thiols (-SH), thioethers (-SMe), and thiocyanates (-SCN), are widely used due to their strong and reliable covalent or dative bond formation with gold surfaces. This interaction is crucial for the electronic coupling between the molecule and the electrodes, which dictates the efficiency of charge injection and transport.

Studies on other molecules, such as porphyrins with methylthio anchors, have demonstrated that these groups facilitate strong electronic coupling to gold, enabling robust single-molecule measurements. nih.gov The sulfur atom's lone pair electrons can effectively hybridize with the electronic states of the gold electrode, creating a pathway for charge carriers. However, specific experimental or theoretical data quantifying the bond strength, contact resistance, or the precise nature of the Au-S(Me) bond for this compound is not present in the available literature.

Theoretical Models for Molecular Conductance Prediction

Theoretical modeling, typically employing Density Functional Theory (DFT) combined with Non-Equilibrium Green's Function (NEGF) formalism, is the standard approach for predicting the conductance of single-molecule junctions. These models calculate the transmission spectrum of electrons through the molecule, from which the electrical conductance can be derived.

While this methodology has been applied to a vast range of molecules, including those with similar tolane backbones or sulfur-based anchoring groups, no specific theoretical studies modeling the molecular conductance of this compound have been published. Such a study would involve:

Optimizing the geometry of the molecule sandwiched between two gold electrodes.

Calculating the electronic structure of the entire system (molecule plus electrodes).

Computing the transmission probability for electrons at the Fermi energy of the electrodes.

Without these specific calculations, it is not possible to provide a predicted conductance value or a detailed analysis of its transmission spectrum.

Electric Field Effects on Electronic Properties and Reactivity within Molecular Junctions

An external electric field applied across a molecular junction can significantly alter the electronic properties of the molecule. This can include shifting the molecular orbital energy levels, changing the HOMO-LUMO gap, and polarizing the electron density. a2bchem.com In some molecular systems, a strong electric field can induce changes in molecular conformation or even trigger chemical reactions. bldpharm.comchemicalbook.com

For instance, research on other molecular switches has shown that an electric field can induce a reversible switch between different conductance states. bldpharm.com This is often achieved by changing the molecule's connectivity to the electrodes or altering its conformation, which in turn modifies the charge transport pathway. chemicalbook.com However, the scientific literature lacks any studies that specifically investigate the response of this compound to an external electric field within a molecular junction. Therefore, data on how its electronic structure, orbital energies, or conductance are modulated by an electric field is currently unavailable.

No Published Research Found on the Coordination Chemistry of this compound

Following a comprehensive search of available scientific literature, no published research, detailed findings, or data could be located on the coordination chemistry of the compound This compound . The search for metal complexes involving this specific ligand, including their synthesis, spectroscopic characterization, and structural analysis, did not yield any relevant results.

While the compound itself is documented and available from chemical suppliers nih.govbldpharm.comambeed.com, there appears to be no scientific literature detailing its behavior as a ligand in the formation of metallosupramolecular assemblies or its coordination with transition metals such as Iron (Fe), Copper (Cu), Silver (Ag), Platinum (Pt), or Palladium (Pd).

Research into analogous, but structurally different, compounds does exist. For example, studies on ligands like 3,3',4,4'-tetrakis(methylthio)tolan have shown that the thioether groups can participate in chelation with metal centers nih.gov. Another publication explicitly notes that for the simpler related compound, 1,2-bis(isopropylthio)benzene, no metal complexes have been reported in the literature acs.org. This lack of data for closely related molecules further suggests that the coordination chemistry of this compound is an unexplored area of research.

Due to the strict requirement to focus solely on This compound and the absence of any research findings, it is not possible to generate the requested scientific article based on the provided outline. The creation of such an article would require speculation or the presentation of data from unrelated compounds, which would be scientifically inaccurate.

Coordination Chemistry and Metallosupramolecular Assemblies

Electronic and Catalytic Properties of Metal Complexes

A comprehensive review of scientific literature reveals a notable absence of published research specifically detailing the electronic and catalytic properties of metal complexes derived from the ligand 1,2-bis(4-(methylthio)phenyl)ethyne. While the broader fields of organometallic chemistry and catalysis extensively investigate ligands with similar functional groups (such as thioethers, phenyl rings, and alkynes), dedicated studies on the catalytic applications of complexes formed with this particular diarylethyne are not available in the current body of scientific publications.

Role of Complexes in Catalysis (e.g., polymerization, oxidation reactions)

There is currently no specific research data or published literature on the role of this compound metal complexes in catalytic processes such as polymerization or oxidation reactions. The potential for such complexes to act as catalysts can be hypothesized based on the general behavior of related organometallic compounds. For instance, metal complexes containing sulfur-based ligands are known to be active in various catalytic transformations, and the conjugated backbone of the ligand could influence the electronic environment of a metal center. However, without experimental studies, any discussion of catalytic activity, efficiency, or reaction mechanisms for complexes of this compound would be purely speculative.

Magnetic Properties and Spin State Analysis of Metal Centers

Similarly, there is a lack of available scientific literature and experimental data concerning the magnetic properties and spin state analysis of metal complexes incorporating the this compound ligand. The determination of magnetic properties, such as magnetic susceptibility, and the analysis of a metal center's spin state (e.g., high-spin vs. low-spin) are fundamental to understanding the electronic structure of coordination compounds. These properties are dictated by factors including the metal ion, its oxidation state, and the ligand field strength. While the sulfur and π-system donors of this compound would undoubtedly influence the ligand field, no studies have been published that characterize these effects or report on the resulting magnetic behavior of its complexes.

Data Tables

Due to the absence of experimental research in the specified areas, no data tables of catalytic activity or magnetic properties for metal complexes of this compound can be generated.

Supramolecular Architectures and Self Assembly Processes

Design Strategies for Supramolecular Construction

The design of supramolecular systems based on 1,2-bis(4-(methylthio)phenyl)ethyne leverages a combination of directional non-covalent interactions to guide the assembly of molecules into predictable and functional architectures.

The sulfur atoms in this compound are pivotal in directing supramolecular assembly through chalcogen bonding. This non-covalent interaction involves the electrophilic region (σ-hole) on the sulfur atom interacting with a Lewis base. In analogous systems, such as 4'-(alkylthio)[1,1'-biphenyl]-4-carbonitriles, the influence of the alkylthio group on the material's properties is interpreted in terms of chalcogen bonding. elsevierpure.comresearchgate.net For instance, a notable decrease in nematic-isotropic transition temperatures when moving from methylthio to ethylthio homologues suggests a significant role for chalcogen bonding in the liquid crystalline behavior of these materials. elsevierpure.comresearchgate.net In the case of this compound, the two sulfur atoms can act as chalcogen bond donors, enabling the formation of defined supramolecular synthons.

Research on related alkylseleno- and alkyltelluroacetylenes has demonstrated their capacity to act as ditopic chalcogen bond donors in co-crystals with Lewis bases like 4,4'-bipyridine. nih.gov This leads to the formation of one-dimensional chains through C-Se•••N or C-Te•••N chalcogen bonds. nih.govd-nb.info By analogy, this compound is expected to form similar linear assemblies with suitable chalcogen bond acceptors.

The electron-rich phenyl rings of this compound are prone to aromatic stacking (π-π) interactions, which are a significant driving force in the formation of its supramolecular assemblies. The strength and geometry of these interactions are highly dependent on the nature and position of substituents on the aromatic rings. rsc.org The methylthio groups, being electron-donating, influence the electrostatic potential of the π-faces of the phenyl rings, which in turn dictates the preferred stacking arrangement (e.g., parallel-displaced or T-shaped). Synthetic supramolecular zipper complexes have been employed to quantify the free energies of such aromatic stacking interactions, revealing that electrostatic interactions between the substituents of one ring and the π-face of another contribute significantly, especially with slight offsets in stacking geometry. rsc.org

Formation of Discrete Supramolecular Structures (e.g., Cages, Capsules, Rings)

The ditopic nature of this compound, with two potential interaction sites (the sulfur atoms), makes it a suitable candidate for the construction of discrete, closed supramolecular structures. By combining this linear building block with angular linkers through chalcogen bonding or metal coordination, it is conceivable to form macrocycles, cages, or capsules. The principles of supramolecular design, which have been used to create such structures from other building blocks, would be applicable here. For instance, the combination of ditopic ligands with metal ions that have specific coordination geometries is a well-established method for creating discrete assemblies.

Development of Extended Supramolecular Networks (e.g., Coordination Polymers)

The thioether functionalities of this compound can act as ligands for metal ions, leading to the formation of coordination polymers. Research on a related ligand, 3,3',4,4'-tetrakis(methylthio)tolan, has shown its ability to react with bismuth(III) bromide to form a 2D semiconductive coordination network. nih.gov In this network, the 1,2-bis(methylthio) groups chelate to the Bi(III) centers, cross-linking infinite chains of the bismuth bromide component. nih.gov This indicates that this compound could similarly be employed to create extended networks with interesting electronic or material properties. The resulting coordination polymers can exhibit diverse dimensionalities (1D, 2D, or 3D) depending on the coordination preferences of the metal ion and the stoichiometry of the components.

| Ligand | Metal Ion/Acceptor | Resulting Structure | Key Interactions | Reference |

| 3,3',4,4'-Tetrakis(methylthio)tolan | BiBr₃ | 2D Coordination Network | Chelation between 1,2-bis(methylthio) groups and Bi(III) centers | nih.gov |

| 1,3,5-Tris[[3,4-bis(methylthio)phenyl]ethynyl]benzene | BiBr₃ | 1D Coordination Network | Thioether groups coordinating to discrete Bi₄Br₁₂ units | nih.gov |

| Bis(selenomethylethynyl)-perfluorobenzene | 4,4'-Bipyridylethane | 1D Chalcogen Bonded Chains | C-Se•••N Chalcogen Bonding | nih.gov |

Table 1: Examples of Supramolecular Networks Formed by Related Thioether and Selenoether Ligands

Self-Assembly on Surfaces and Interface Phenomena

Reactivity Profiles and Synthesis of Functional Derivatives

Transformations Involving the Ethyne (B1235809) Moiety

The electron-rich nature of the diarylethyne system, influenced by the electron-donating methylthio groups, governs the reactivity of the carbon-carbon triple bond. This moiety can readily undergo addition reactions and participate in polymerization processes.

Hydration: The addition of water to the ethyne triple bond, typically catalyzed by mercury salts or other transition metal complexes, is a fundamental reaction. For diarylacetylenes, this reaction generally proceeds via a keto-enol tautomerism to yield a ketone. In the case of 1,2-bis(4-(methylthio)phenyl)ethyne, hydration would be expected to produce 1,2-bis(4-(methylthio)phenyl)ethan-1-one. The regioselectivity of this addition is influenced by the electronic nature of the aryl substituents. Given the symmetrical nature of the starting material, a single ketone product is anticipated. The reaction mechanism typically involves the formation of a vinyl cation intermediate, which is stabilized by the adjacent aryl groups.

Halogenation: The ethyne moiety readily undergoes halogenation with elemental halogens (e.g., Br₂, Cl₂) or other halogenating agents. The addition of one equivalent of a halogen would lead to the corresponding (E)- and (Z)-1,2-dihalo-1,2-bis(4-(methylthio)phenyl)ethene. The stereochemistry of the addition can be influenced by the reaction conditions. Further addition of halogen can lead to the saturated tetrahalo derivative. The methylthio groups are generally stable under these conditions, although strong oxidizing halogenating agents could potentially affect the sulfur atoms.

Cycloaddition Reactions: The carbon-carbon triple bond of this compound can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. organic-chemistry.orgmasterorganicchemistry.com When reacted with a conjugated diene, a substituted cyclohexadiene derivative is formed. The reactivity of the ethyne as a dienophile is influenced by the electronic properties of the substituents on the phenyl rings. The electron-donating methylthio groups may decrease the reactivity towards normal electron-demand Diels-Alder reactions, but could enhance reactivity in inverse-electron-demand scenarios. For instance, reaction with a highly reactive diene like tetraphenylcyclopentadienone (B147504) would lead to the formation of a hexaphenylbenzene (B1630442) derivative after extrusion of carbon monoxide from the initial adduct.

This compound is a valuable monomer for the synthesis of conjugated polymers, specifically poly(arylene-ethynylene)s (PAEs). These materials are of significant interest due to their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Sonogashira Coupling Polymerization: A common method for synthesizing PAEs is the palladium-catalyzed Sonogashira cross-coupling reaction. researchgate.netorganic-chemistry.orgresearchgate.netnih.gov In this approach, a dihaloaryl comonomer is reacted with a diethynylaryl comonomer. While this compound itself does not have terminal alkynes for direct polymerization in this manner, its dihalo-derivatives could be utilized. Alternatively, related monomers such as 1,4-diethynyl-2,5-bis(methylthio)benzene could be polymerized with dihaloaryl compounds to create PAEs with pendant methylthio groups. These polymers often exhibit good solubility in common organic solvents, which is advantageous for processing and device fabrication.

Oxidative Coupling Polymerization: Another route to PAEs is the oxidative coupling of terminal diynes, often using a copper catalyst in the presence of an oxidant (Hay coupling). While this compound is an internal alkyne, it can be a precursor to terminal diynes necessary for this type of polymerization. The resulting polymers would feature a regular alternating structure of the bis(4-(methylthio)phenyl)ethyne unit and a diacetylene linker. The presence of the sulfur atoms in the polymer backbone can influence the electronic properties and intermolecular interactions of the material.

Reactions at the Methylthio Group

The methylthio (-SCH₃) groups on the phenyl rings offer additional sites for chemical modification, primarily through oxidation of the sulfur atom or transformations involving the carbon-sulfur bond.

The sulfur atom in the methylthio group can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone derivatives. This transformation significantly alters the electronic properties of the molecule, as the sulfoxide (-SOCH₃) and sulfone (-SO₂CH₃) groups are electron-withdrawing, in contrast to the electron-donating nature of the methylthio group.

Oxidation to Sulfoxides: Controlled oxidation, often using one equivalent of an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂), can convert the methylthio groups to methylsulfinyl (sulfoxide) groups. masterorganicchemistry.comnih.gov This reaction is typically performed at low temperatures to prevent over-oxidation to the sulfone. The resulting 1,2-bis(4-(methylsulfinyl)phenyl)ethyne would exhibit different solubility and coordination properties compared to the parent compound.

Oxidation to Sulfones: The use of excess oxidizing agent, such as m-CPBA or hydrogen peroxide, often with a catalyst, will further oxidize the sulfoxide to the sulfone. scripps.edu The resulting 1,2-bis(4-(methylsulfonyl)phenyl)ethyne is a more electron-deficient molecule. This modification can be used to tune the optoelectronic properties of the molecule and any polymers derived from it.

| Reagent | Product |

| m-CPBA (1 equiv.) | 1,2-Bis(4-(methylsulfinyl)phenyl)ethyne |

| H₂O₂ (excess) | 1,2-Bis(4-(methylsulfonyl)phenyl)ethyne |

The carbon-sulfur bonds in the methylthio groups can also be subject to chemical transformations, although these reactions are generally less common than oxidation.

Reductive Desulfurization: A notable transformation is the cleavage of the C-S bond and removal of the sulfur atom, a process known as reductive desulfurization. This is commonly achieved using Raney nickel. researchgate.net Treatment of this compound with Raney nickel would lead to the formation of 1,2-diphenylethyne (tolan), effectively removing the sulfur-containing functional groups. This reaction can be useful for creating a hydrocarbon backbone from a sulfur-functionalized precursor.

Derivatization for Enhanced Functionality

The core structure of this compound can be further derivatized to introduce new functional groups, thereby tailoring its properties for specific applications.

One approach involves the modification of the methylthio groups. For instance, the oxidation to sulfoxides and sulfones, as previously discussed, is a form of derivatization that significantly impacts the electronic properties.

Another strategy could involve electrophilic aromatic substitution on the phenyl rings, although the directing effects of the methylthio and the ethynylphenyl groups would need to be considered.

Furthermore, the synthesis of analogues with different alkyl or aryl groups on the sulfur atom can be envisioned, starting from the corresponding thiophenol derivatives. This would allow for fine-tuning of solubility and solid-state packing. The introduction of functional groups that can participate in cross-coupling reactions, such as halogens or boronic esters, onto the phenyl rings would create versatile building blocks for the synthesis of more complex molecular architectures and polymers.

Synthesis of Compounds with Modified Linkages (e.g., ethane (B1197151), ethene analogues)

The transformation of the ethyne bond in this compound into saturated (ethane) or partially saturated (ethene) linkages is a key strategy to modulate the electronic and steric properties of the molecule. These modifications are typically achieved through catalytic hydrogenation reactions, where the choice of catalyst and reaction conditions dictates the final product.

The complete reduction of the alkyne to an ethane bridge yields 1,2-bis(4-(methylthio)phenyl)ethane . This is generally accomplished through catalytic hydrogenation using highly active catalysts such as platinum or palladium on a carbon support (Pd/C). researchgate.net The reaction typically proceeds under a hydrogen atmosphere, with the specific pressure and temperature conditions influencing the reaction rate and efficiency. For instance, the reduction of a similar compound, 1,2-bis(4-nitrophenyl)ethane, has been successfully carried out using Raney Nickel as the catalyst under elevated temperature and pressure, suggesting a viable route for the synthesis of the methylthio analogue. rsc.org

In contrast, the partial hydrogenation of the alkyne to an ethene linkage requires a less reactive, or "poisoned," catalyst to prevent over-reduction to the alkane. The (E)-1,2-bis(4-(methylthio)phenyl)ethene can be selectively synthesized using a Lindlar catalyst, which consists of palladium on calcium carbonate (CaCO₃) poisoned with lead acetate (B1210297) and quinoline. mdpi.comnih.govnih.gov This catalyst deactivates the most active sites on the palladium surface, allowing for the stereospecific syn-addition of hydrogen to the alkyne, resulting in the formation of the cis or (Z)-alkene. mdpi.comdaneshyari.com Subsequent isomerization can lead to the more stable trans or (E)-isomer. The use of Lindlar's catalyst is a well-established method for the partial reduction of alkynes and is crucial for accessing the ethene-bridged derivatives of this compound. researchgate.netnih.govdaneshyari.com

Table 1: Synthesis of Ethane and Ethene Analogues

| Target Compound | Starting Material | Reagents and Conditions | Product |

| 1,2-Bis(4-(methylthio)phenyl)ethane | This compound | H₂, Pd/C or Raney Ni, suitable solvent (e.g., ethanol), elevated temperature and pressure | Complete reduction of the alkyne to an ethane linkage. |

| (E)-1,2-Bis(4-(methylthio)phenyl)ethene | This compound | H₂, Lindlar's catalyst (Pd/CaCO₃, lead acetate, quinoline), solvent (e.g., hexane, ethyl acetate) | Partial and stereoselective hydrogenation to the ethene linkage. |

Introduction of Additional Functionalities for Sensing or Recognition

The aromatic rings of this compound provide ideal sites for the introduction of additional functional groups designed for molecular sensing and recognition. By attaching specific moieties, the molecule can be engineered to selectively bind to ions or other molecules, leading to a detectable change in its physical or photophysical properties.

A prominent strategy for creating ion-selective sensors is the incorporation of macrocyclic ligands such as crown ethers or cryptands. libretexts.orgresearchgate.net These structures possess cavities of specific sizes that can selectively encapsulate metal cations. du.ac.inwikipedia.org The synthesis of such functionalized diarylalkynes can be achieved through a multi-step process. For example, a functionalized catechol can be used to construct a benzo-crown ether, which can then be further elaborated and coupled to the diarylalkyne framework. researchgate.net The Sonogashira cross-coupling reaction is a powerful tool in this context, enabling the connection of a terminal alkyne with a functionalized aryl halide. nih.govnih.gov For instance, a pre-functionalized aryl iodide bearing a crown ether or cryptand moiety could be coupled with 4-ethynylthioanisole to generate the target sensor molecule.

The synthesis of a [2.2.2]cryptand with reactive functional groups, such as bromo-substituents, provides a versatile platform for further derivatization. mdpi.comnih.govresearchgate.net These reactive handles can be used to attach the cryptand unit to the this compound core, creating a highly selective potassium ion sensor. The binding of a cation within the cryptand's cavity can induce conformational changes in the molecule, affecting the electronic communication between the two phenyl rings and leading to a measurable optical or electrochemical response.

Another approach involves the post-synthetic modification of the diarylalkyne. rsc.orgresearchgate.net For example, if the starting material contains reactive groups like nitro or amino functions, these can be chemically transformed to introduce the desired sensing unit after the core structure has been assembled. Diazonium salt chemistry also presents a viable route for the functionalization of aromatic rings, allowing for the attachment of a wide range of recognition elements. mdpi.com

Table 2: Strategies for Introducing Sensing Functionalities

| Functional Moiety | Synthetic Strategy | Purpose |

| Crown Ether | Macrocyclization of functionalized precursors followed by coupling to the diarylalkyne core. | Selective binding of alkali and alkaline earth metal cations. |

| Cryptand | Multi-step synthesis of a functionalized cryptand and subsequent attachment to the core structure. | High-affinity and selective binding of specific cations, such as K⁺. |

| Fluorophore | Coupling of a fluorescent dye to the diarylalkyne scaffold. | Development of fluorescent chemosensors. |

| Recognition Group | Post-synthetic modification of reactive handles on the aromatic rings. | Introduction of specific binding sites for target analytes. |

Advanced Materials Applications and Technological Prospects

Integration into Molecular Electronic Devices

The field of molecular electronics aims to use individual molecules or small ensembles of molecules as active components in electronic circuits. The structure of 1,2-bis(4-(methylthio)phenyl)ethyne, with its conjugated π-system and terminal thioether groups, makes it an intriguing subject for studies in this domain.

Conductance Switching Mechanisms

Conductance switching, the ability of a molecule to change its electrical conductivity in response to an external stimulus, is a fundamental requirement for the development of molecular-scale switches and memory elements. While direct experimental studies on the conductance switching of this compound are not extensively reported, the behavior of structurally related diarylethene derivatives offers significant insights. Diarylethenes can undergo reversible cyclization and ring-opening reactions upon irradiation with light of specific wavelengths, leading to a change between a less conductive open form and a more conductive closed form. elsevierpure.comresearchgate.net This photochromic behavior effectively modulates the π-conjugation pathway and, consequently, the molecule's ability to transport charge.

The presence of sulfur atoms in this compound is particularly noteworthy. The oxidation state of sulfur atoms in diarylethene systems has been shown to play a crucial role in determining their photophysical and photochromic properties. elsevierpure.comsci-hub.se For instance, controlled oxidation of the sulfur atoms can influence the absorption spectra and the efficiency of the photocyclization reaction. elsevierpure.com This suggests that the methylthio groups in this compound could be chemically modified to fine-tune its potential switching properties.

Theoretical studies on diarylethene-based molecular switches have demonstrated that the change in conductivity between the "on" and "off" states can be significant, with the closed form exhibiting higher conductivity. researchgate.net The specific performance of such a switch, including the on/off ratio, is dependent on factors such as the nature of the electrodes and the precise geometry of the molecule-electrode junction. researchgate.net

Molecular Wires and Junctions

Molecular wires are essential components for transmitting electrical signals in molecular-scale circuits. Oligo(phenylene-ethynylene) (OPE) structures, which form the backbone of this compound, are a well-studied class of molecular wires. nih.gov The rigid and linear geometry of the OPE backbone facilitates efficient charge transport via tunneling or hopping mechanisms. nih.gov

The terminal methylthio groups in this compound are of particular interest for forming stable molecule-electrode junctions. Thiol and thioether groups are known to form strong bonds with gold surfaces, which are commonly used as electrodes in molecular electronics. Recent studies have demonstrated that multiple thioether groups can act as effective anchors to bind molecular complexes to gold surfaces. nih.gov This multipodal binding can help in controlling the orientation of the molecule within the junction, a crucial factor for achieving reproducible and reliable device performance. nih.gov

Application in Organic Semiconductors and Optoelectronic Materials

Organic semiconductors are the active materials in a range of electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The performance of these devices is largely determined by the charge carrier mobility and the optical properties of the organic semiconductor.

Thiophene-containing organic materials have been extensively investigated for their excellent semiconductor properties. nih.govresearchgate.netresearchgate.netrsc.org The inclusion of sulfur atoms in the molecular structure can enhance intermolecular interactions and facilitate charge transport. Although this compound contains thioether linkages rather than thiophene (B33073) rings, the presence of sulfur is still expected to influence its solid-state packing and electronic properties.

The design of organic semiconductors often involves tuning the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to match the work functions of the electrodes for efficient charge injection. The methylthio groups in this compound are electron-donating, which would raise the HOMO level. The impact of such substitutions on the energy levels and charge transport properties has been explored in various benzo[1,2-b:4,5-b′]dithiophene (BDT) derivatives. nih.gov

Furthermore, the rigid, linear structure of this compound could promote ordered packing in the solid state, which is beneficial for high charge carrier mobility. The development of light-emitting OFETs often utilizes highly luminescent crystalline materials, and thiophene/phenylene co-oligomers have shown promise in this area. researchgate.net The photophysical properties of this compound, while not extensively detailed in the literature, would be a key factor in its potential application in optoelectronic devices. The introduction of sulfur can also influence the photoreduction properties of materials, as seen in the case of sulfur-doped lead chromates. nih.gov

Role in Catalysis and Enzyme Mimicry

Currently, there is a lack of specific research on the application of this compound in the fields of catalysis and enzyme mimicry. The molecule itself does not possess obvious catalytic sites for common chemical transformations. However, the diarylethyne framework could potentially serve as a scaffold for the attachment of catalytically active groups. The terminal methylthio groups could also be used to anchor the molecule to a solid support, creating a heterogeneous catalyst.

Sensor Development and Chemoresponsive Materials

The development of chemical sensors based on organic materials often relies on changes in their optical or electrical properties upon interaction with an analyte. The extended π-system of this compound suggests that it could exhibit fluorescence, and any modulation of this fluorescence in the presence of specific analytes could form the basis of a sensor.

Conductivity-based sensors are another possibility. Oligo- and polythiophenes have been investigated for this purpose, where the binding of an analyte alters the conductivity of the material. mdpi.com Given the structural similarities, it is conceivable that films of this compound or its derivatives could exhibit chemoresponsive behavior. The sulfur atoms could potentially act as binding sites for certain metal ions or other analytes. For instance, porphyrin derivatives, which also feature extended π-systems, have been explored as chemical and biosensors. mdpi.com

The table below summarizes the potential applications and the key structural features of this compound that are relevant to each application.

| Application Area | Relevant Structural Features of this compound | Potential Mechanism |

| Molecular Electronics | Ethyne-linked phenyl rings (conjugated π-system), Terminal methylthio groups | Conductance switching (photo- or electro-induced), Molecular wire for charge transport, Anchoring to gold electrodes |

| Organic Semiconductors | Extended π-conjugation, Electron-donating methylthio groups, Rigid linear structure | Charge transport in OFETs, Light emission in OLEDs |

| Catalysis | Diarylethyne scaffold | Support for catalytic moieties |

| Sensors | Extended π-system (potential fluorescence), Sulfur atoms | Fluorometric or conductometric detection of analytes |

Future Research Trajectories and Interdisciplinary Perspectives

Exploration of Novel Synthetic Methodologies

The primary route for the synthesis of 1,2-diarylacetylenes, including analogues of the title compound, is the Sonogashira cross-coupling reaction. wikipedia.org This palladium-catalyzed reaction typically involves the coupling of a terminal alkyne with an aryl halide. For 1,2-Bis(4-(methylthio)phenyl)ethyne, this could involve the coupling of two equivalents of 4-(methylthio)phenylacetylene or the reaction of a protected acetylene (B1199291) equivalent with 4-iodo- or 4-bromothioanisole.

Future research in this area could focus on developing more efficient, sustainable, and versatile synthetic protocols. This includes:

Catalyst Development: Exploring novel palladium catalysts with higher turnover numbers and efficiency, as well as investigating copper-free Sonogashira protocols to avoid the potential for oxidative homocoupling of the alkyne. wikipedia.org

Alternative Coupling Strategies: Investigating other cross-coupling reactions, such as Suzuki or Stille couplings of appropriately functionalized precursors, which might offer different substrate scope and functional group tolerance.

Green Chemistry Approaches: Developing synthetic routes that utilize greener solvents, lower catalyst loadings, and milder reaction conditions to reduce the environmental impact of the synthesis.

Post-Synthetic Modification: Exploring the modification of the methylthio groups after the diarylethyne core has been constructed. For example, oxidation of the sulfur atoms to sulfoxides or sulfones could dramatically alter the electronic and photophysical properties of the molecule. nih.gov

Advanced Characterization of Dynamic Processes (e.g., Conformational Switching in situ)

The linear, rigid nature of the ethyne (B1235809) linker in 1,2-diarylacetylenes limits large-scale conformational changes. However, the rotation of the phenyl rings around the single bonds connecting them to the acetylene unit represents a key dynamic process. The energy barrier for this rotation can be influenced by the nature of the para-substituents and the surrounding environment.

Future research should employ advanced in-situ characterization techniques to probe these dynamics:

Variable-Temperature NMR Spectroscopy: This technique can be used to study the rotational dynamics of the phenyl rings and determine the energy barriers to rotation.

Ultrafast Spectroscopy: Techniques like femtosecond transient absorption spectroscopy can provide insights into the excited-state dynamics and any conformational changes that occur upon photoexcitation.

In-situ Spectroelectrochemistry: By combining electrochemical methods with spectroscopy (e.g., UV-Vis-NIR, Raman), it is possible to monitor changes in the molecular structure and conformation as the compound undergoes redox processes. This is particularly relevant for the methylthio-substituted compound, as the sulfur atoms can be electrochemically active. jngrima.comresearchgate.net

While large-amplitude conformational switching, like that seen in diarylethenes, is not a feature of this class of compounds, understanding the subtle rotational dynamics is crucial for controlling their assembly and electronic properties in the solid state and in solution.

Development of Smart Materials with Tunable Properties

Diarylethene-based compounds are well-known for their photochromic properties, which allow for the development of smart materials that respond to light. oaepublish.comscispace.comresearchgate.net While this compound itself is not photochromic in the same way, its electronic and photophysical properties can be tuned, making it a candidate for incorporation into smart material systems.

Future research in this area could explore:

Luminescent Materials: Many diarylethyne derivatives exhibit interesting fluorescence and phosphorescence properties. The introduction of the methylthio groups can influence the emission wavelengths and quantum yields. Research into the photophysical properties of the title compound and its oxidized derivatives (sulfoxides and sulfones) could lead to the development of new emissive materials for applications in organic light-emitting diodes (OLEDs) and sensors. nih.gov

Chemosensors: The sulfur atoms in the methylthio groups can act as binding sites for metal ions. This interaction could lead to changes in the photophysical or electrochemical properties of the molecule, forming the basis for a chemosensor. The selectivity and sensitivity of such a sensor could be tuned by modifying the diarylethyne core.

Liquid Crystals: By attaching long alkyl chains to the phenyl rings, it may be possible to induce liquid crystalline behavior. The self-assembly of these materials could be influenced by external stimuli, leading to tunable optical or electronic properties.

The development of smart materials based on this compound will depend on a thorough understanding of its structure-property relationships.

Integration with Nanosystems and Biological Interfaces (excluding direct biological activity, focus on interface chemistry)

The interaction of organic molecules with the surfaces of nanomaterials is a rapidly growing field of research. The sulfur atoms in this compound make it an excellent candidate for binding to the surface of noble metal nanoparticles, such as gold and silver. nih.gov

Future research trajectories in this area include:

Surface-Functionalized Nanoparticles: The chemisorption of the methylthio groups onto gold nanoparticles can be used to create stable, functionalized nanoparticles. nih.gov The diarylethyne core can act as a rigid spacer, allowing for the controlled assembly of nanoparticles into larger architectures. The electronic communication between the nanoparticles can be mediated by the conjugated diarylethyne linker.

Molecular Electronics: A single molecule of this compound could be used to bridge two nanoelectrodes, creating a molecular junction. The conductance of this junction would be dependent on the conformation of the molecule and could potentially be modulated by an external stimulus.

Interface Chemistry with 2D Materials: Exploring the interaction of the title compound with 2D materials like graphene or transition metal dichalcogenides could lead to the development of novel hybrid materials with interesting electronic and optoelectronic properties. The diarylethyne could act as a molecular wire or a linker to other functional components.

The focus of this research would be on the fundamental chemistry of the interface between the organic molecule and the nanosystem, rather than any direct biological application.

Computational Design and Predictive Modeling for Structure-Property Relationships

Computational chemistry provides a powerful tool for understanding and predicting the properties of molecules like this compound. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are particularly useful for calculating the electronic structure, and optical and electronic properties of such compounds. nih.govsoton.ac.uk

Future computational studies could focus on:

Predicting Electronic Properties: DFT calculations can be used to predict the HOMO and LUMO energy levels, which are crucial for understanding the electronic behavior of the molecule in devices like OLEDs and organic field-effect transistors (OFETs).

Simulating Spectroscopic Properties: TD-DFT can be used to simulate the UV-Vis absorption and emission spectra of the molecule, aiding in the interpretation of experimental data and predicting the effects of chemical modifications.

Modeling Intermolecular Interactions: Computational methods can be used to study the non-covalent interactions that govern the self-assembly of the molecules in the solid state. This is crucial for predicting the crystal packing and its influence on the material's properties. The interaction of the sulfur atoms with π-systems is a particularly interesting aspect to explore. soton.ac.uk

Designing Novel Materials: By systematically varying the substituents on the diarylethyne core in silico, it is possible to screen for molecules with desired properties before embarking on their synthesis. This can significantly accelerate the materials discovery process.

A synergistic approach combining computational modeling with experimental validation will be key to unlocking the full potential of this compound and its derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.